

The Pharmacology of KM11060: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on the pharmacology of **KM11060**. An exhaustive in-depth technical guide with comprehensive quantitative data and detailed, specific experimental protocols is not fully possible based on the accessible literature. The primary research article detailing much of this information (Robert R, et al. Mol Pharmacol. 2008;73(2):478-89) was not available in its full text during the compilation of this guide. Consequently, some data and protocols are presented in a generalized manner based on standard methodologies in the field.

Introduction

KM11060 is a small molecule identified as a corrector of the F508del-CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) trafficking defect.[1][2] The F508del mutation is the most common cause of cystic fibrosis (CF), a genetic disorder affecting multiple organs. This mutation leads to the misfolding and premature degradation of the CFTR protein, preventing its transit to the cell surface where it would normally function as a chloride ion channel. **KM11060** represents a class of therapeutic agents that aim to rescue the function of this mutated protein. An analog of sildenafil, **KM11060** has demonstrated greater potency in preclinical studies than sildenafil, forskolin, and genistein in correcting the F508del-CFTR defect.[1]

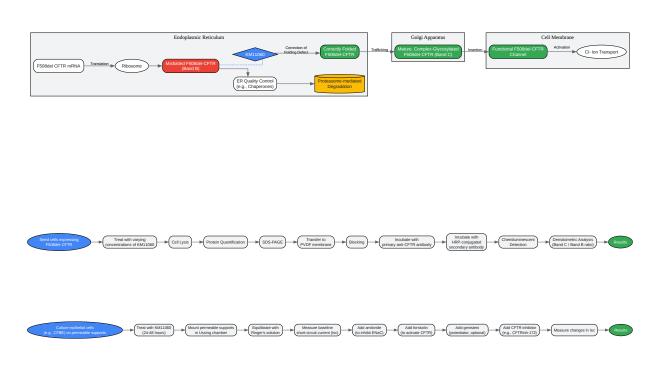
Mechanism of Action



The primary mechanism of action of **KM11060** is the correction of the F508del-CFTR protein's folding and processing within the endoplasmic reticulum (ER). In healthy individuals, the wild-type CFTR protein is synthesized, properly folded in the ER, and trafficked through the Golgi apparatus to the apical membrane of epithelial cells. The F508del mutation disrupts this process, leading to the recognition of the misfolded protein by the ER quality control machinery and its subsequent degradation by the proteasome.

KM11060 is believed to interact with the misfolded F508del-CFTR protein or associated cellular machinery, facilitating its proper conformation. This allows the corrected F508del-CFTR to escape ER-associated degradation (ERAD) and traffic to the cell surface, where it can function as a chloride channel.

Signaling Pathway of F508del-CFTR Correction by KM11060



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References

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